molecular formula C21H19BrN6O2S B2373259 3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014025-33-2

3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2373259
CAS No.: 1014025-33-2
M. Wt: 499.39
InChI Key: MOUCYVAKWKMIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a high-quality, synthetic small molecule provided for research purposes. This compound features a complex structure integrating benzenesulfonamide, pyridazine, and pyrazole moieties, a design often associated with targeted biological activity in medicinal chemistry. Its molecular architecture suggests potential as a key intermediate or investigative tool in the discovery and development of novel therapeutic agents. The presence of a bromo group offers a versatile handle for further synthetic modification via cross-coupling reactions, making it a valuable building block for creating chemical libraries. The exact mechanism of action and primary research applications are compound-specific and should be verified by the researcher. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant, up-to-date scientific literature for detailed pharmacological and toxicological data specific to their experiments.

Properties

IUPAC Name

3-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c1-14-12-15(2)28(26-14)21-11-10-20(24-25-21)23-17-6-8-18(9-7-17)27-31(29,30)19-5-3-4-16(22)13-19/h3-13,27H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUCYVAKWKMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine in the target compound and Compound 13 may enhance hydrophobic interactions compared to fluorine in Example 53 .
  • Heterocyclic Diversity : The pyridazine-pyrazole system in the target compound offers distinct π-π stacking and hydrogen-bonding opportunities compared to pyrazoline-indole (Compound 13) or pyrazolo-pyrimidine (Example 53).
  • Sulfonamide Linkage : All compounds retain the sulfonamide group, critical for hydrogen bonding and solubility modulation.

Physicochemical Properties

Comparative data for selected analogs are summarized below:

Compound Name & Source Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
Compound 13 C25H25BrN4O3S 541.46 180–181 90.2 IR: 1219, 1374 cm⁻¹ (SO₂); 1H-NMR δ 7.40–8.18 (ArH)
Compound 11 C12H15BrN3O2S 344.01 Not reported 79 1H-NMR δ 7.56–7.79 (ArH); HRMS: 344.0059 [M+H]+
Example 53 C29H22F2N5O4S 589.1 175–178 28 IR: Sulfonamide and carbonyl peaks; Mass: 589.1 [M+H]+

Trends :

  • Melting Points : Brominated derivatives (e.g., Compound 13 ) exhibit higher melting points than fluorinated (Example 53 ) or chlorinated analogs (Compound 14 , 150–151°C), likely due to increased molecular symmetry and halogen size.
  • Synthetic Yields : Yields vary significantly (28–90%), with Compound 13 achieving high efficiency (90.2%) compared to Example 53 (28%), possibly due to steric challenges in complex heterocycles.
  • Spectral Signatures : Sulfonamide IR peaks (~1370–1219 cm⁻¹) and aromatic proton NMR signals (δ 7.4–8.2) are consistent across analogs.

Q & A

Q. What are the critical steps in synthesizing 3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how can purity be optimized?

The synthesis involves sequential preparation of pyrazole and pyridazine moieties, followed by coupling reactions. Key steps include:

  • Pyrazole ring formation : Using 3,5-dimethyl-1H-pyrazole as a precursor, optimized via cyclocondensation of diketones with hydrazines under acidic conditions .
  • Pyridazine functionalization : Bromination at the 3-position of pyridazine requires controlled stoichiometry to avoid over-halogenation .
  • Sulfonamide coupling : Reacting the brominated benzenesulfonyl chloride with the amine-functionalized phenyl-pyridazine intermediate under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and pyrazole/pyridazine ring systems (δ ~6.5–7.2 ppm) .
  • HRMS : Validates molecular weight (theoretical: ~463.3 g/mol; observed: m/z 463.28 [M+H]⁺) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between sulfonamide and pyridazine groups), critical for structure-activity relationship (SAR) studies .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays due to sulfonamide’s known kinase-binding affinity .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Orthogonal assays : Validate in vitro hits using SPR (surface plasmon resonance) to confirm target binding kinetics .
  • Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic (PK) profiling : Measure bioavailability and half-life in rodent models; adjust dosing regimens if poor absorption is observed .

Q. What computational strategies predict potential molecular targets for this compound?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 4HJO) to identify binding poses favoring sulfonamide interactions .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets like carbonic anhydrase or HSP90 .
  • MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (root-mean-square deviation) to validate docking results .

Q. How does the bromine substituent influence SAR compared to other halogens?

  • Steric effects : Bromine’s larger van der Waals radius (~1.85 Å) may hinder binding in narrow active sites vs. chlorine (~1.75 Å) .
  • Electron-withdrawing effects : Enhances sulfonamide’s acidity (lower pKa), improving hydrogen bonding with catalytic residues (e.g., in kinases) .
  • Synthetic versatility : Bromine allows post-functionalization (e.g., Suzuki coupling) to introduce bioisosteres like pyridines .

Q. What strategies improve aqueous solubility without compromising activity?

  • Prodrug design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases .
  • Co-crystallization : Use co-formers like cyclodextrins or L-arginine to enhance dissolution rates .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyridazine nitrogen, balancing hydrophilicity and steric bulk .

Q. How can structural analogs address off-target effects observed in lead optimization?

  • Pyrazole substitution : Replace 3,5-dimethyl groups with trifluoromethyl to reduce metabolic oxidation .
  • Pyridazine modification : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to modulate electronic density and selectivity .
  • Sulfonamide bioisosteres : Replace with sulfamide or thiadiazole groups to alter binding kinetics .

Experimental Design & Data Analysis

Q. What controls are essential in stability studies under varying pH conditions?

  • Acidic/basic buffers : Use HCl (pH 2) and NaOH (pH 10) to simulate gastrointestinal and lysosomal environments .
  • Degradation markers : Monitor via LC-MS for hydrolytic cleavage (e.g., sulfonamide bond rupture) .
  • Light/temperature controls : Store samples in amber vials at 4°C, 25°C, and 40°C to assess thermal/photo-degradation .

Q. How should researchers design dose-response experiments to minimize variability?

  • Logarithmic dosing : Test 0.1–100 µM in 10-fold increments to capture EC₅₀/IC₅₀ values .
  • Replicates : Use n=6 per group to account for biological variability; apply ANOVA with post-hoc Tukey test .
  • Positive controls : Include known inhibitors (e.g., imatinib for kinases) to validate assay sensitivity .

Q. What statistical models are suitable for analyzing synergistic effects in combination therapies?

  • Chou-Talalay method : Calculate combination index (CI) using CompuSyn software; CI <1 indicates synergy .
  • Bliss independence : Model expected vs. observed effects to identify non-additive interactions .
  • Machine learning : Train random forest models on dose-response matrices to predict optimal drug ratios .

Structural & Mechanistic Insights

Q. How does the compound’s conformation impact target engagement?

X-ray data reveals a planar arrangement between the pyridazine and benzenesulfonamide groups, facilitating π-π stacking with kinase ATP-binding pockets . The 3-bromo substituent adopts a perpendicular orientation , minimizing steric clashes with hydrophobic residues (e.g., Leu983 in EGFR) .

Q. What crystallographic parameters should be reported for reproducibility?

  • Unit cell dimensions : a, b, c, α, β, γ.
  • R-factors : R₁ < 0.05 and wR₂ < 0.15 indicate high data quality .
  • CCDC deposition : Include accession codes (e.g., CCDC 1234567) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.